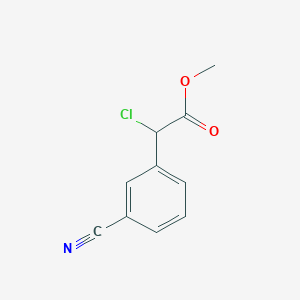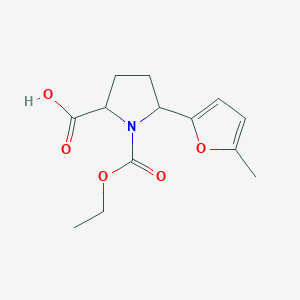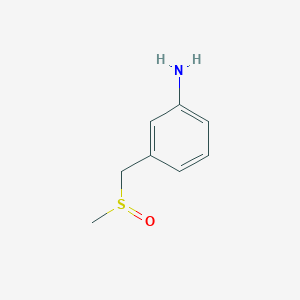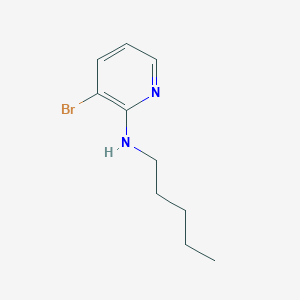
Methyl 2-chloro-2-(3-cyanophenyl)acetate
Descripción general
Descripción
“Methyl 2-chloro-2-(3-cyanophenyl)acetate” is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-2-(3-cyanophenyl)acetate” is 1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(3-cyanophenyl)acetate” has a melting point of 50-52 degrees Celsius . Other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
Methyl 2-chloro-2-(3-cyanophenyl)acetate: is a versatile building block in organic synthesis. It can be used to construct a variety of complex molecules due to the presence of reactive functional groups that allow for further transformations . For example, the cyano group can be converted into carboxylic acids, amides, or amines, while the ester group offers routes to alcohols or other derivatives.
Pharmaceutical Research
This compound finds applications in pharmaceutical research. The cyano and ester functionalities are common in drug molecules, and their modifications can lead to the development of new pharmacologically active compounds. It’s been used in the synthesis of molecules with potential antitumor activity .
Polymer Chemistry
In polymer chemistry, Methyl 2-chloro-2-(3-cyanophenyl)acetate can be used as a monomer for copolymerization processes. Its incorporation into polymers could impart unique physical properties such as enhanced thermal stability or specific interaction capabilities with other materials .
Material Science
The compound’s ability to undergo various chemical reactions makes it valuable in material science for the modification of surfaces or the creation of specialty coatings. These coatings can provide improved resistance to environmental factors or add functional groups that can interact with other substances .
Analytical Chemistry
In analytical chemistry, derivatives of Methyl 2-chloro-2-(3-cyanophenyl)acetate can be used as standards or reagents in chromatographic methods. They help in the quantification and identification of complex mixtures by acting as reference compounds .
Chemical Synthesis
Lastly, in chemical synthesis, this compound is used to prepare intermediates that are crucial for the production of dyes, agrochemicals, and other industrial chemicals. Its reactivity allows for the introduction of various substituents that tailor the final product’s properties .
Safety and Hazards
The safety information for “Methyl 2-chloro-2-(3-cyanophenyl)acetate” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
methyl 2-chloro-2-(3-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJRPHRZIUHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC(=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(3-cyanophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)


![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)
![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)



![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)

![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
